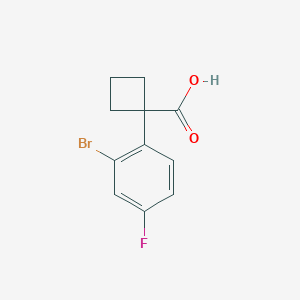![molecular formula C9H14N2O4 B11719103 Tert-butyl N-[(3S)-2,5-dioxopyrrolidin-3-yl]carbamate CAS No. 124842-29-1](/img/structure/B11719103.png)
Tert-butyl N-[(3S)-2,5-dioxopyrrolidin-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(3S)-2,5-dioxopyrrolidin-3-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a pyrrolidinone ring. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3S)-2,5-dioxopyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidinone derivative. One common method includes the use of tert-butyl carbamate and a pyrrolidinone derivative in the presence of a base such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures . The reaction mixture is stirred and then allowed to warm to room temperature, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor technology. This method allows for efficient and scalable synthesis by controlling reaction parameters such as temperature and flow rates . The use of microreactors can enhance the yield and purity of the product while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(3S)-2,5-dioxopyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Oxidation and Reduction: The pyrrolidinone ring can undergo oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions with aryl halides can be performed to introduce aryl groups into the molecule.
Common Reagents and Conditions
Bases: Lithium diisopropylamide (LDA), sodium hydride (NaH), and potassium carbonate (K2CO3) are commonly used bases.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane (DCM) are frequently used solvents.
Catalysts: Palladium catalysts are often employed in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with aryl halides can yield N-aryl carbamates, while oxidation reactions can produce N-oxides.
Scientific Research Applications
Tert-butyl N-[(3S)-2,5-dioxopyrrolidin-3-yl]carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of enzyme inhibitors and receptor modulators.
Materials Science: The compound is utilized in the preparation of advanced materials, including polymers and coatings.
Biological Research: It serves as a reagent in the study of enzyme mechanisms and protein modifications.
Organic Synthesis: The compound is employed as a protecting group for amines, facilitating the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S)-2,5-dioxopyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. In medicinal chemistry, it can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzymatic functions . Additionally, the pyrrolidinone ring can interact with various biological pathways, modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate derivative used in similar applications.
N-Boc-ethylenediamine: Another carbamate compound used as a protecting group for amines.
3-(Boc-amino)-1-propanol: A related compound with a hydroxyl group, used in organic synthesis.
Uniqueness
Tert-butyl N-[(3S)-2,5-dioxopyrrolidin-3-yl]carbamate is unique due to its combination of a carbamate group with a pyrrolidinone ring. This structure imparts specific reactivity and stability, making it valuable in various synthetic and research applications. Its ability to undergo diverse chemical reactions and its utility as a protecting group for amines further distinguish it from other similar compounds.
Properties
CAS No. |
124842-29-1 |
|---|---|
Molecular Formula |
C9H14N2O4 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-2,5-dioxopyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C9H14N2O4/c1-9(2,3)15-8(14)10-5-4-6(12)11-7(5)13/h5H,4H2,1-3H3,(H,10,14)(H,11,12,13)/t5-/m0/s1 |
InChI Key |
ADNLCKRUARJETQ-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC(=O)NC1=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propionate](/img/structure/B11719032.png)
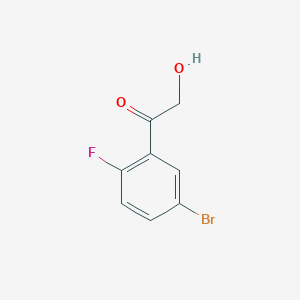
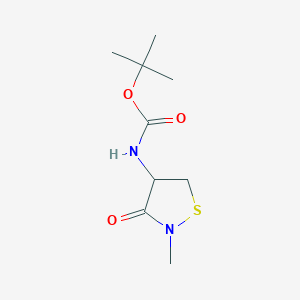
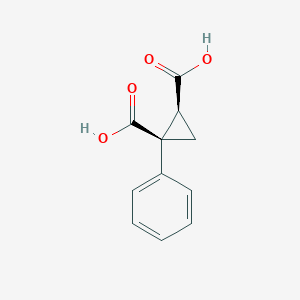
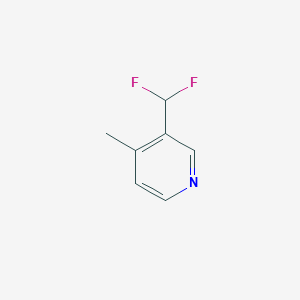
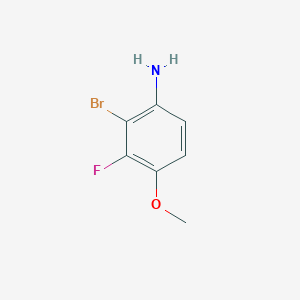
![5,7-Dichloro-6-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B11719091.png)
![3-Phenylthieno[3,2-b]thiophene](/img/structure/B11719092.png)
![2-(tert-Butyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B11719099.png)
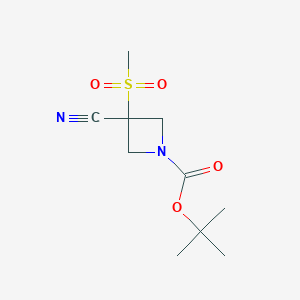
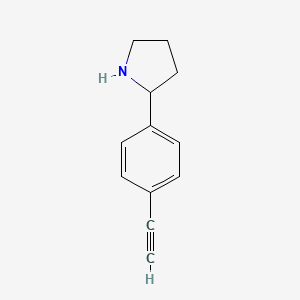
![7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B11719128.png)
